molecular formula C9H12N4 B11729944 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11729944
M. Wt: 176.22 g/mol
InChI Key: MKSQGSWNFZPHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of the propan-2-yl group at the 7th position and an amine group at the 2nd position further defines its chemical structure. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with 2-chloro-4,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the propan-2-yl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in therapeutic applications .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C9H12N4/c1-6(2)7-3-4-11-9-5-8(10)12-13(7)9/h3-6H,1-2H3,(H2,10,12)

InChI Key

MKSQGSWNFZPHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=CC(=NN12)N

Origin of Product

United States

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